![molecular formula C40H48N4O2+2 B10794894 (1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium diiodide](/img/structure/B10794894.png)
(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0{1,32}.0{2,7}.0{8,36}.0{9,22}.0{13,21}.0{15,19}.0{18,23}.0{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium diiodide is a complex organic molecule with a unique structure. It is characterized by multiple rings and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve the use of high-pressure reactors and specialized catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
- Oxidation : It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
- Substitution : The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
- Chemistry : It is used as a building block for the synthesis of more complex molecules.
- Biology : It has been studied for its potential biological activity, including interactions with various biomolecules.
- Medicine : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
- Industry : It is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific context in which it is used .
Comparison with Similar Compounds
Compared to other similar compounds, this molecule stands out due to its unique structure and functional groups. Similar compounds include:
- (1R,9R,18S,19S,21R,22R,23R,25R,32S,34R,35R,36S)-24-Phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0{1,32}.0{2,7}.0{8,36}.0{9,22}.0{13,21}.0{15,19}.0{18,23}.0{25,35}]octatriaconta-2,4,6,12,28-pentaene .
- (1R,9R,16R,18R,19R,20S,21R,29R,36S,38R,39R,40S)-10,30-Dioxa-8,15,28,35-tetraazatridecacyclo[33.5.2.2{15,21}.0{1,36}.0{2,7}.0{8,40}.0{9,19}.0{13,18}.0{16,21}.0{20,28}.0^{22,27}]octatriaconta-2,4,6,12,28-pentaene . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C40H48N4O2+2 |
|---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,24-diaza-15,31-diazoniaundecacyclo[29.5.2.01,32.02,7.08,36.09,22.013,21.015,19.018,23.025,35.029,34]octatriaconta-2,4,6,12,28-pentaene |
InChI |
InChI=1S/C40H48N4O2/c1-43-16-12-27-32(43)20-28-24(22-43)13-18-45-38-34(28)36(27)41(26-8-4-3-5-9-26)39-35-29-21-33-40(15-17-44(33,2)23-25(29)14-19-46-39)30-10-6-7-11-31(30)42(38)37(35)40/h3-11,13-14,27-29,32-39H,12,15-23H2,1-2H3/q+2/t27-,28-,29-,32-,33-,34+,35+,36+,37-,38+,39+,40+,43?,44?/m0/s1 |
InChI Key |
VXYBSZKYTUAIKH-FGEAENFSSA-N |
Isomeric SMILES |
C[N+]12CC[C@H]3[C@@H]1C[C@@H]4[C@@H]5[C@@H]3N([C@H]6[C@@H]7[C@H]8C[C@H]9[C@@]1([C@H]7N([C@@H]5OCC=C4C2)C2=CC=CC=C21)CC[N+]9(CC8=CCO6)C)C1=CC=CC=C1 |
Canonical SMILES |
C[N+]12CCC3C1CC4C5C3N(C6C7C8CC9C1(C7N(C5OCC=C4C2)C2=CC=CC=C21)CC[N+]9(CC8=CCO6)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,10bR)-6-(4-methoxyphenyl)-9-(3-(piperidin-1-yl)propoxy)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B10794812.png)
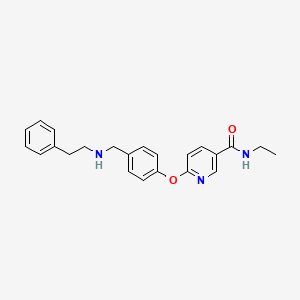
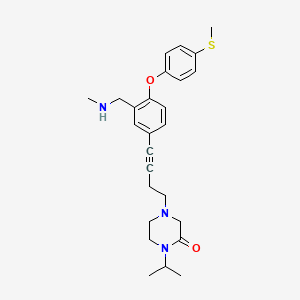
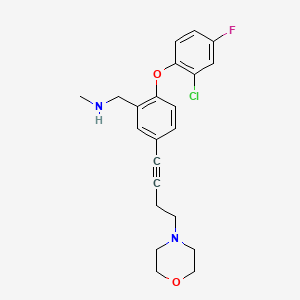
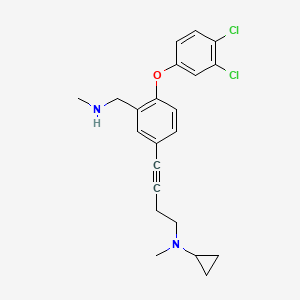
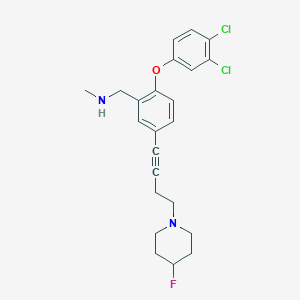
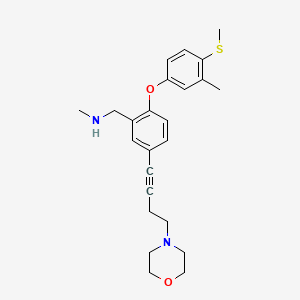

![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B10794882.png)
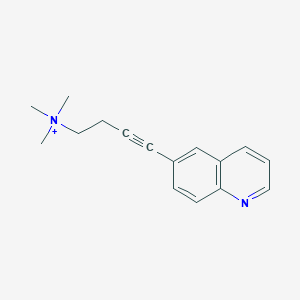
![(1S,11S,13S,17R,18R,20R,27S,29R,30R,31S,35E)-14,26-bis(cyclohex-2-en-1-yl)-35-(2-hydroxyethylidene)-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-bis(ylium) dibromide](/img/structure/B10794898.png)
![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B10794901.png)
![(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B10794909.png)
![(1R,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-24-phenyl-15-(prop-2-en-1-yl)-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaen-15-ium bromide](/img/structure/B10794914.png)
